Cas no 2680869-57-0 (Benzyl 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate)

Benzyl 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is a brominated benzoxazepine derivative featuring a carboxylate ester functional group. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The presence of the bromine substituent enhances its reactivity for further functionalization, while the benzyl ester group provides stability and facilitates selective deprotection. Its rigid benzoxazepine core contributes to structural diversity in medicinal chemistry applications. The compound's well-defined stereochemistry and high purity make it suitable for use in drug discovery and development, where precise molecular architecture is critical. Its synthetic utility is further underscored by its compatibility with various cross-coupling reactions.
Benzyl 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate structure
2680869-57-0 structure
Product name:Benzyl 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
CAS No:2680869-57-0
MF:C19H20BrNO3
MW:390.271004676819
CID:5627431
PubChem ID:165926801

Benzyl 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • benzyl 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
    • 2680869-57-0
    • EN300-28302621
    • Benzyl 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
    • Inchi: 1S/C19H20BrNO3/c1-19(2)13-21(11-15-10-16(20)8-9-17(15)24-19)18(22)23-12-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3
    • InChI Key: AYWQVUCJGHQJEY-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)CN(C(=O)OCC1C=CC=CC=1)CC(C)(C)O2

Computed Properties

  • Exact Mass: 389.06266g/mol
  • Monoisotopic Mass: 389.06266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 436
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 38.8Ų

Benzyl 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28302621-10.0g
benzyl 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2680869-57-0 95.0%
10.0g
$6020.0 2025-03-19
Enamine
EN300-28302621-1.0g
benzyl 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2680869-57-0 95.0%
1.0g
$1400.0 2025-03-19
Enamine
EN300-28302621-0.25g
benzyl 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2680869-57-0 95.0%
0.25g
$1288.0 2025-03-19
Enamine
EN300-28302621-5.0g
benzyl 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2680869-57-0 95.0%
5.0g
$4060.0 2025-03-19
Enamine
EN300-28302621-0.5g
benzyl 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2680869-57-0 95.0%
0.5g
$1344.0 2025-03-19
Enamine
EN300-28302621-0.05g
benzyl 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2680869-57-0 95.0%
0.05g
$1176.0 2025-03-19
Enamine
EN300-28302621-1g
benzyl 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2680869-57-0
1g
$1400.0 2023-09-07
Enamine
EN300-28302621-2.5g
benzyl 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2680869-57-0 95.0%
2.5g
$2745.0 2025-03-19
Enamine
EN300-28302621-0.1g
benzyl 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2680869-57-0 95.0%
0.1g
$1232.0 2025-03-19
Enamine
EN300-28302621-5g
benzyl 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2680869-57-0
5g
$4060.0 2023-09-07

Additional information on Benzyl 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

Comprehensive Overview of Benzyl 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (CAS No. 2680869-57-0)

The compound Benzyl 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate (CAS No. 2680869-57-0) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and organic chemistry research. Its unique structural framework, featuring a benzoxazepine core, positions it as a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, owing to the versatility of the benzoxazepine scaffold in modulating biological targets.

One of the key features of this compound is the presence of a 7-bromo substituent, which enhances its reactivity in cross-coupling reactions, a topic frequently searched by chemists exploring palladium-catalyzed transformations. The 2,2-dimethyl group further contributes to the steric and electronic properties of the molecule, making it a subject of interest in structure-activity relationship (SAR) studies. These attributes align with current trends in fragment-based drug design, a hot topic in medicinal chemistry.

The benzyl carboxylate moiety in Benzyl 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate offers additional functionalization opportunities, enabling researchers to explore diverse synthetic pathways. This flexibility is crucial for developing small-molecule inhibitors, a recurring theme in recent literature and search queries related to kinase inhibitors and GPCR modulators. The compound’s potential role in addressing neurodegenerative diseases and inflammatory disorders has also sparked curiosity, reflecting broader societal concerns about these health challenges.

From a synthetic chemistry perspective, the compound’s CAS No. 2680869-57-0 serves as a critical identifier for researchers sourcing high-purity materials. Laboratories focusing on high-throughput screening or combinatorial chemistry often prioritize such well-defined intermediates to ensure reproducibility. The growing demand for custom synthesis services, as evidenced by search engine trends, further underscores the relevance of this compound in contemporary research workflows.

In summary, Benzyl 7-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate represents a convergence of synthetic utility and biological potential. Its structural features resonate with cutting-edge topics like covalent drug discovery and proteolysis-targeting chimeras (PROTACs), making it a compelling subject for both academic and industrial research. As the scientific community continues to explore innovative therapeutic strategies, compounds like this will undoubtedly play a pivotal role in shaping future breakthroughs.

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.